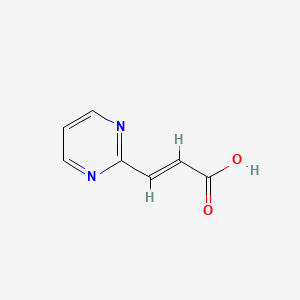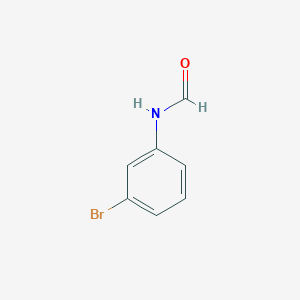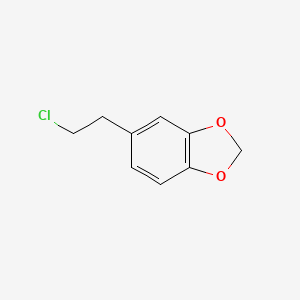
5-(2-chloroéthyl)-2H-1,3-benzodioxole
Vue d'ensemble
Description
1,3-Benzodioxole,5-(2-chloroethyl)- is an organic compound that features a benzodioxole ring substituted with a 2-chloroethyl group
Applications De Recherche Scientifique
1,3-Benzodioxole,5-(2-chloroethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of the compound 5-(2-Chloroethyl)-2H-1,3-Benzodioxole is the replication process of the herpes simplex virus type 1 (HSV-1) . The compound is preferentially phosphorylated by HSV-infected cells .
Mode of Action
5-(2-Chloroethyl)-2H-1,3-Benzodioxole interacts with its targets by undergoing a phosphorylation process . The end product of this process, 5-(2-Chloroethyl)-2H-1,3-Benzodioxole 5’-triphosphate, acts as a competitive inhibitor of HSV-1 DNA polymerase activity . In the absence of the natural substrate dTTP, it also serves as an alternative substrate for viral and cellular DNA polymerase .
Biochemical Pathways
The compound 5-(2-Chloroethyl)-2H-1,3-Benzodioxole affects the biochemical pathway of HSV-1 DNA synthesis . It inhibits viral DNA synthesis at the level of the viral DNA polymerization reaction . This results in a concentration-dependent inhibition of viral progeny formation .
Pharmacokinetics
The pharmacokinetics of 5-(2-Chloroethyl)-2H-1,3-Benzodioxole involves its metabolic elimination . After oral administration, the parent compound and its metabolites are isolated from urine and faeces . The compound shows rapid phosphorolysis in vitro .
Result of Action
The result of the action of 5-(2-Chloroethyl)-2H-1,3-Benzodioxole is the inhibition of the replication of HSV-1 . This is achieved through the inhibition of viral DNA synthesis, which closely parallels the inhibition of viral progeny formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole,5-(2-chloroethyl)- typically involves the reaction of 1,3-benzodioxole with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole,5-(2-chloroethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole,5-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chloroethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include ethyl-substituted benzodioxoles.
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-chloroethyl)-2’-deoxyuridine: An antiviral compound with a similar chloroethyl group.
Bis(2-chloroethyl) sulfide:
Uniqueness
1,3-Benzodioxole,5-(2-chloroethyl)- is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities compared to other chloroethyl-substituted compounds.
Propriétés
IUPAC Name |
5-(2-chloroethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVIYUCTLBXCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578539 | |
| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23808-46-0 | |
| Record name | 5-(2-Chloroethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


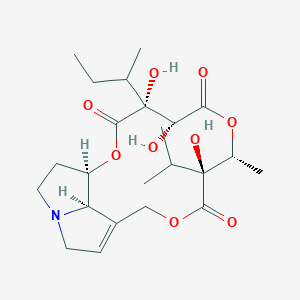
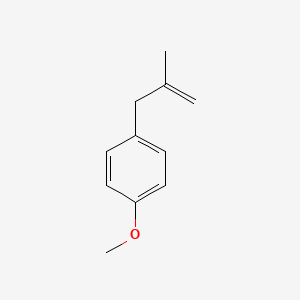
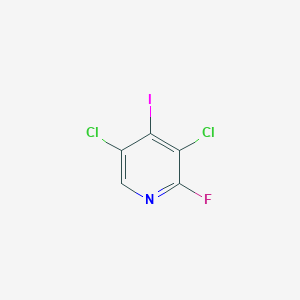


![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)
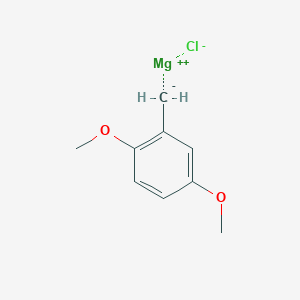
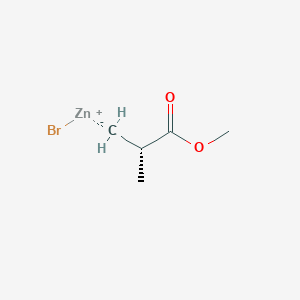
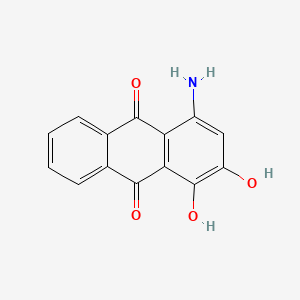
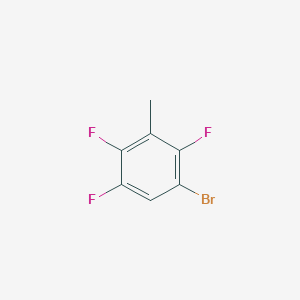

![(3aR,5R,6S,6aS)-6-chloro-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1611301.png)
